2-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a fluorophenyl group, and a methylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves the reaction of 4-fluoroaniline with a thiazolidinone derivative under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiazolidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(4-fluorophenyl)imino]-4-oxo-3-(2-thienylmethyl)-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide
- **2-{2-[(4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both fluorophenyl and methylphenyl groups. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H18FN3O2S |
---|---|
Molecular Weight |
371.4g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H18FN3O2S/c1-12-4-3-5-15(10-12)21-17(24)11-16-18(25)23(2)19(26-16)22-14-8-6-13(20)7-9-14/h3-10,16H,11H2,1-2H3,(H,21,24) |
InChI Key |
YCVJINLTCYZHHM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.